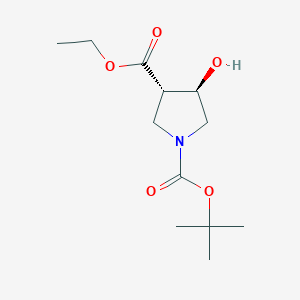
2-Iodo-6-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-6-methoxybenzonitrile is an organic compound with the molecular formula C8H6INO It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the second position and a methoxy group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-methoxybenzonitrile typically involves the iodination of 6-methoxybenzonitrile. One common method is the Sandmeyer reaction, where 6-methoxybenzonitrile is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-6-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert the nitrile group to amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in aqueous or organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted benzonitriles
- Biaryl compounds from coupling reactions
- Aldehydes, acids, or amines from oxidation and reduction reactions
Scientific Research Applications
2-Iodo-6-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its role in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Iodo-6-methoxybenzonitrile depends on the specific reactions it undergoes. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps involving palladium catalysts. The methoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
- 2-Iodo-4-methoxybenzonitrile
- 2-Iodo-5-methoxybenzonitrile
- 2-Iodo-3-methoxybenzonitrile
Comparison: 2-Iodo-6-methoxybenzonitrile is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its reactivity and the types of reactions it can undergo. Compared to its isomers, the electronic and steric effects of the substituents can lead to different reaction pathways and products, making it a valuable compound for targeted synthetic applications.
Properties
IUPAC Name |
2-iodo-6-methoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULARJRMSOOVTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)I)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856767 |
Source


|
| Record name | 2-Iodo-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66195-38-8 |
Source


|
| Record name | 2-Iodo-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-bromo-N-[(4-cyanophenyl)methyl]hexanamide](/img/structure/B1375696.png)

![Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1375700.png)
![2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1375702.png)



![6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1375707.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B1375708.png)
![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375709.png)




